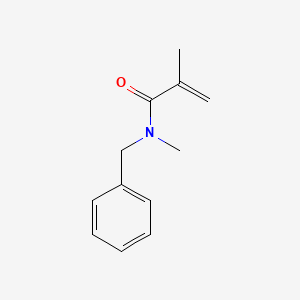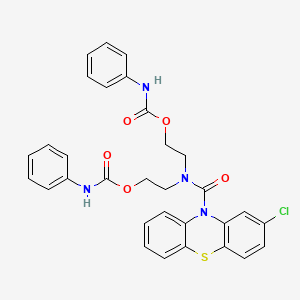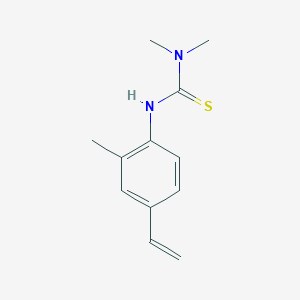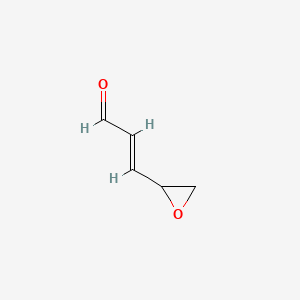
4,5-Epoxy-2-pentenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. The process involves the use of oxidizing agents such as singlet oxygen or other peroxides . Another method involves the epoxidation of 2-pentenal using reagents like 3-chloroperoxybenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. Catalysts such as palladium and nickel are commonly used to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Catalytic hydrogenation can reduce the epoxide group to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like singlet oxygen or peroxides.
Reduction: Catalysts such as palladium and nickel under hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 4,5-Epoxypentanal and 2-hydroxytetrahydropyran.
Substitution: Substituted epoxides and alcohols.
Scientific Research Applications
4,5-Epoxy-2-pentenal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Studied for its interactions with biological molecules and potential as a biomimetic agent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with various nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects . The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its reactivity.
Comparison with Similar Compounds
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 2,4-Heptadienal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its shorter carbon chain and the presence of both an epoxide and an aldehyde group. This combination of functional groups makes it more reactive compared to its longer-chain analogs .
Properties
CAS No. |
64011-46-7 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
InChI Key |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C=O |
Canonical SMILES |
C1C(O1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



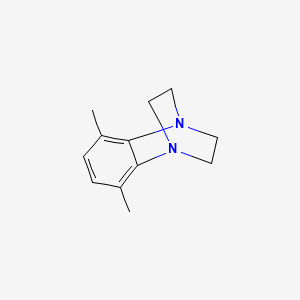
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
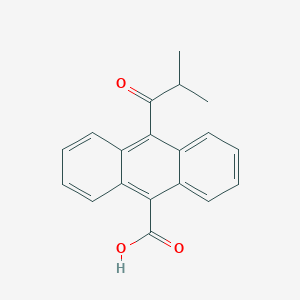
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
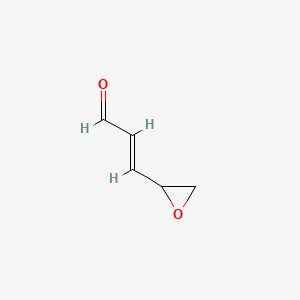
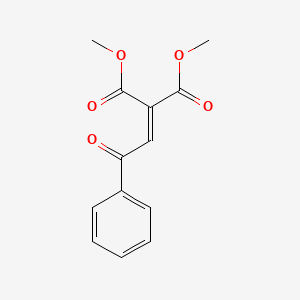
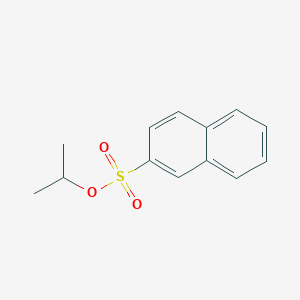
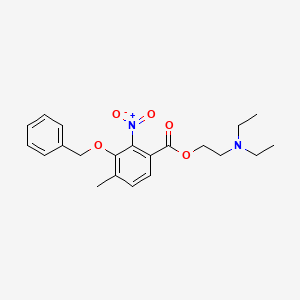
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
